2-Methylnaphthalene-1-sulfonyl chloride
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Overview
Description
2-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 2-methylnaphthalene followed by chlorination. The sulfonation process involves treating 2-methylnaphthalene with sulfuric acid to introduce the sulfonic acid group. This is followed by the reaction with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-Methylnaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylnaphthalene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonyl Chloride: Similar structure but without the methyl group at the 2-position.
2-Naphthalenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group at a different position on the naphthalene ring.
Uniqueness
2-Methylnaphthalene-1-sulfonyl chloride is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications compared to other naphthalenesulfonyl chlorides .
Properties
IUPAC Name |
2-methylnaphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQHSSAPOINBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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